CCK-B Receptor Affinity: (R)-Enantiomer vs. Devazepide
The (R)-enantiomer (CAS 103343-65-3) exhibits an IC50 of 100,000 nM for inhibition of [125I]CCK-33 binding to the CCK-B receptor in guinea pig brain [1]. This contrasts with the (S)-configured derivative Devazepide (L-364,718), which displays an IC50 of 245 nM at the same guinea pig brain CCK receptor, and even greater potency at peripheral CCK-A receptors (45–81 pM) . The resulting potency differential exceeds five orders of magnitude at peripheral CCK receptors, establishing the (R)-enantiomer as a functionally distinct entity suitable for use as a stereochemical negative control in CCK pharmacology studies.
| Evidence Dimension | CCK-B receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 100,000 nM (guinea pig brain CCK-B receptor) |
| Comparator Or Baseline | Devazepide (L-364,718): IC50 245 nM (guinea pig brain CCK-B receptor); IC50 45 pM (rat pancreatic CCK-A), 81 pM (bovine gallbladder CCK-A) |
| Quantified Difference | Target compound is ~408-fold weaker at CCK-B vs. Devazepide; >1,000,000-fold weaker at peripheral CCK-A receptors |
| Conditions | Radioligand binding assay using [125I]CCK-33 in guinea pig brain membrane preparations |
Why This Matters
This large potency gap defines the (R)-enantiomer as a stereochemical selectivity tool, enabling researchers to validate target engagement and confirm that observed biological effects stem from specific (S)-configured interactions rather than non-specific benzodiazepine scaffold effects.
- [1] BindingDB. BDBM50281710: (R)-3-Amino-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one (CHEMBL171531). IC50 = 100,000 nM at CCK-B receptor. http://ww.bindingdb.org View Source
